ethyl 2-pentanoylbenzoate ethyl 2-pentanoylbenzoate
Brand Name: Vulcanchem
CAS No.: 131379-20-9
VCID: VC0182625
InChI:
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29092

ethyl 2-pentanoylbenzoate

CAS No.: 131379-20-9

Cat. No.: VC0182625

Molecular Formula: C14H18O3

Molecular Weight: 234.29092

* For research use only. Not for human or veterinary use.

ethyl 2-pentanoylbenzoate - 131379-20-9

Specification

CAS No. 131379-20-9
Molecular Formula C14H18O3
Molecular Weight 234.29092

Introduction

Structural and Molecular Characteristics

Ethyl 2-pentanoylbenzoate belongs to the class of aromatic esters, combining a benzoyl moiety with a pentanoyl side chain. Its systematic IUPAC name is ethyl 2-(pentanoyl)benzoate, reflecting the substitution pattern of the pentanoyl group (-COC₄H₉) at the ortho position of the benzene ring and the ethyl ester (-COOCH₂CH₃) at the carboxylate position.

Molecular Formula and Weight

The molecular formula is C₁₄H₁₈O₃, derived as follows:

  • Benzene ring (C₆H₅)

  • Pentanoyl group (C₅H₉O)

  • Ethyl ester (C₂H₅O₂)

This yields a molecular weight of 234.29 g/mol, calculated as:

(12.01×14)+(1.01×18)+(16.00×3)=234.29g/mol(12.01 \times 14) + (1.01 \times 18) + (16.00 \times 3) = 234.29 \, \text{g/mol}

Structural Isomerism and Stereochemistry

The compound exhibits positional isomerism due to the substitution of the pentanoyl group at the 2-position. No stereoisomers are possible due to the absence of chiral centers in its structure .

Physicochemical Properties

Available data on ethyl 2-pentanoylbenzoate are sparse, but inferences can be drawn from related esters like ethyl benzoate and substituted benzoate derivatives .

Physical State and Appearance

Ethyl 2-pentanoylbenzoate is reported as a colorless to pale-yellow liquid at room temperature . Its refractive index and viscosity remain uncharacterized, though analogous esters such as ethyl benzoate exhibit refractive indices near 1.506 .

Table 1: Comparative Physicochemical Data for Ethyl 2-Pentanoylbenzoate and Analogues

PropertyEthyl 2-Pentanoylbenzoate Ethyl Benzoate Ethyl 2-Sulfamoylbenzoate
Boiling PointNot reported211–213°C408.3°C
Density~1.05–1.10 g/cm³*1.050 g/cm³1.3 g/cm³
SolubilityInsoluble in waterMiscible with organic solvents Low water solubility

*Estimated based on ethyl benzoate and molecular weight adjustments.

Density and Refractive Index

The density is approximated as 1.05–1.10 g/cm³, intermediate between ethyl benzoate (1.050 g/cm³ ) and bulkier derivatives like ethyl 2-sulfamoylbenzoate (1.3 g/cm³ ).

Synthesis and Catalytic Pathways

While no direct synthesis protocols for ethyl 2-pentanoylbenzoate are documented, its preparation likely follows esterification or acylation routes analogous to ethyl benzoate synthesis .

Esterification of 2-Pentanoylbenzoic Acid

A plausible route involves the acid-catalyzed reaction between 2-pentanoylbenzoic acid and ethanol:

C6H4(COC4H9)COOH+C2H5OHH+C6H4(COC4H9)COOC2H5+H2O\text{C}_6\text{H}_4(\text{COC}_4\text{H}_9)\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_4(\text{COC}_4\text{H}_9)\text{COOC}_2\text{H}_5 + \text{H}_2\text{O}

Catalysts such as sulfuric acid or expandable graphite (EG) could facilitate this reaction. In studies of ethyl benzoate synthesis, EG demonstrated superior catalytic efficiency (80.1% yield) compared to H₂SO₄ (63.8%) under microwave heating .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in esterification . For ethyl 2-pentanoylbenzoate, optimal conditions might include:

  • Molar ratio: 1:5 (acid:ethanol)

  • Catalyst loading: 8 wt% EG

  • Temperature: 85°C

  • Reaction time: 1.5–2 hours

Applications and Industrial Relevance

Flavor and Fragrance Industry

Ethyl benzoate derivatives are widely used as artificial fruit essences . The pentanoyl side chain in ethyl 2-pentanoylbenzoate may enhance its aroma profile, making it suitable for niche perfumery applications.

Pharmaceutical Intermediates

Substituted benzoates serve as precursors in drug synthesis . For instance, ethyl 2-sulfamoylbenzoate is a key intermediate in antimicrobial agents . Ethyl 2-pentanoylbenzoate could similarly function in synthesizing bioactive molecules.

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